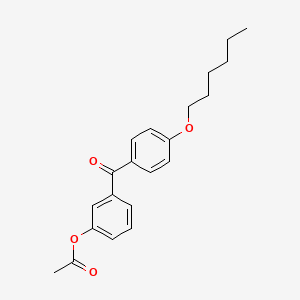

3-Acetoxy-4'-hexyloxybenzophenone

Description

Benzophenone (B1666685) Core Structures: Historical and Theoretical Frameworks in Organic Chemistry Research

The benzophenone core, consisting of a carbonyl group connecting two phenyl rings, is the simplest diarylketone. sigmaaldrich.commasterorganicchemistry.com Its fundamental structure has been a subject of interest since the 19th century, with the development of reactions like the Friedel-Crafts acylation providing accessible synthetic routes. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction, involving the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a primary method for constructing the benzophenone skeleton. masterorganicchemistry.comyoutube.combeilstein-journals.org The delocalization of electrons across the two aromatic rings and the carbonyl group imparts unique photochemical and physical properties to the benzophenone scaffold, making it a versatile building block in organic synthesis. sigmaaldrich.com

Academic Significance of Functionalized Benzophenone Derivatives in Advanced Materials Science

The true versatility of the benzophenone core is realized through the introduction of various functional groups onto its phenyl rings. These functionalized derivatives have garnered considerable attention in the field of advanced materials science. The incorporation of specific substituents can dramatically influence the molecule's electronic, optical, and self-assembling properties. For instance, benzophenone derivatives are explored as components in organic light-emitting diodes (OLEDs) and as photoinitiators in polymerization processes. Furthermore, the strategic placement of functional groups can induce liquid crystalline behavior, where the compounds exhibit ordered phases between the solid and isotropic liquid states. researchgate.netmdpi.comresearchgate.net This property is of paramount importance in the development of displays, sensors, and other responsive materials.

Overview of Research Trajectories for Alkoxy- and Acetoxy-Substituted Aromatic Ketones

The introduction of alkoxy (-OR) and acetoxy (-OAc) groups onto aromatic ketones, including benzophenones, is a well-established strategy for tuning their material properties. Alkoxy chains, particularly longer ones like the hexyloxy group, are known to promote the formation of liquid crystalline phases by inducing micro-segregation and anisotropic molecular shapes. mdpi.comresearchgate.net The length and branching of the alkoxy chain can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

The acetoxy group, on the other hand, can influence the electronic properties of the molecule and serve as a precursor for a hydroxyl group through hydrolysis. This transformation can be a key step in the synthesis of more complex structures or in the modulation of properties like hydrogen bonding capabilities. Research in this area often focuses on synthesizing series of compounds with varying alkoxy chain lengths to systematically study the structure-property relationships that govern their mesomorphic and other physical behaviors.

Defining the Research Scope for 3-Acetoxy-4'-hexyloxybenzophenone

The specific compound, this compound, combines the structural features of an acetoxy group on one phenyl ring and a hexyloxy group on the other. This particular arrangement of substituents suggests a research focus geared towards the synthesis and characterization of novel liquid crystalline materials. The interplay between the polar acetoxy group and the flexible hexyloxy chain is anticipated to result in unique self-assembly and phase behavior.

A plausible synthetic route to this compound would involve a multi-step process, likely beginning with a Friedel-Crafts acylation. One possible approach is the acylation of hexyloxybenzene with 3-hydroxybenzoyl chloride, followed by the acetylation of the resulting hydroxyl group. An alternative pathway could involve the acylation of anisole (B1667542) with a substituted benzoyl chloride, followed by etherification and other functional group manipulations.

Detailed characterization of the final product would be essential to understand its properties. This would include spectroscopic analysis (NMR, IR) to confirm the molecular structure and thermal analysis (DSC, polarized optical microscopy) to investigate its liquid crystalline phases. The research scope for this compound lies at the intersection of synthetic organic chemistry and materials science, with the goal of developing new functional materials with tailored properties.

Due to the specific nature of this compound, detailed experimental data is not widely available in the public domain. However, based on closely related structures, we can predict certain physical and spectroscopic characteristics. For instance, the related compound 3-Acetoxy-4'-hexylbenzophenone has a predicted boiling point of 463.7±38.0 °C and a density of 1.067 g/cm³. chemicalbook.com

Predicted and General Spectroscopic Data

| Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, a singlet for the acetoxy methyl group, a triplet for the terminal methyl of the hexyloxy group, and multiplets for the methylene (B1212753) groups of the hexyloxy chain and the methylene group attached to the oxygen. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the acetoxy and hexyloxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the ester carbonyl (C=O) of the acetoxy group, the ketone carbonyl (C=O), C-O stretching of the ether and ester, and C-H stretching of the aromatic and aliphatic parts. |

It is important to note that these are expected values and actual experimental data would be required for definitive confirmation. The study of this compound and its analogues contributes to the fundamental understanding of how molecular structure dictates macroscopic material properties, paving the way for the rational design of new advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-hexoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-6-14-24-19-12-10-17(11-13-19)21(23)18-8-7-9-20(15-18)25-16(2)22/h7-13,15H,3-6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPGUPMMXWVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641657 | |

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-08-0 | |

| Record name | [3-(Acetyloxy)phenyl][4-(hexyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Acetoxy 4 Hexyloxybenzophenone

Retrosynthetic Analysis of 3-Acetoxy-4'-hexyloxybenzophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. rsc.orgmasterorganicchemistry.com For this compound, the primary disconnections are at the ester and ether linkages, and the ketone's carbon-carbon bond.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the ester and ether bonds first. This approach simplifies the molecule to a dihydroxybenzophenone (B1166750) intermediate. The acetoxy group can be disconnected via ester hydrolysis to a hydroxyl group, and the hexyloxy group can be disconnected via ether cleavage to another hydroxyl group. This leads to 3,4'-dihydroxybenzophenone (B3060644) as a key intermediate. This intermediate can then be disconnected at the carbonyl-aryl bond, suggesting a Friedel-Crafts acylation between resorcinol (B1680541) (or a protected derivative) and 4-hydroxybenzoic acid (or its corresponding acyl chloride).

Pathway B: Disconnection of the ketone bond first. This strategy involves breaking the benzophenone (B1666685) scaffold into two separate aromatic rings. This can be achieved through a disconnection corresponding to a Friedel-Crafts acylation or a Suzuki-Miyaura coupling.

Friedel-Crafts disconnection: This would lead to a 3-acetoxyphenyl derivative and a 4-hexyloxybenzoyl derivative (e.g., 4-hexyloxybenzoyl chloride).

Suzuki-Miyaura disconnection: This would involve disconnecting the molecule into a 3-acetoxyphenylboronic acid and a 1-bromo-4-hexyloxybenzene.

These retrosynthetic pathways provide a roadmap for the targeted synthesis of this compound, as detailed in the following sections.

Targeted Synthesis Approaches for the Benzophenone Scaffold and its Functionalization

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These approaches focus on the key bond-forming reactions necessary to construct the target molecule.

Esterification Reactions for Acetoxy Group Incorporation

The introduction of the acetoxy group is typically achieved through the esterification of a corresponding phenol (B47542). In the context of synthesizing this compound, this would involve the acetylation of a 3-hydroxy-4'-hexyloxybenzophenone intermediate.

A common and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base or an acid catalyst. The reaction of a phenol with acetic anhydride is a well-established method for forming phenyl acetates. google.comepa.govarabjchem.org Pyridine (B92270) or a catalytic amount of a strong acid like sulfuric acid can be used to facilitate the reaction. For instance, the acetylation of 4-hydroxybenzoic acid to 4-acetoxybenzoic acid is a known process that can be kinetically studied. epa.gov

Another approach involves the use of acetyl chloride . This reagent is highly reactive and readily reacts with phenols to form esters. arabjchem.org The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. ucalgary.ca

| Acylating Agent | Catalyst/Base | General Conditions |

| Acetic Anhydride | Pyridine or cat. H₂SO₄ | Room temperature to gentle heating |

| Acetyl Chloride | Pyridine or Triethylamine | Room temperature |

Table 1: Common Reagents for Acetylation of Phenols

Etherification Reactions for Hexyloxy Chain Introduction

The hexyloxy group can be introduced via a Williamson ether synthesis. masterorganicchemistry.comresearchgate.netfrancis-press.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In one synthetic route, this would involve the reaction of a 3-acetoxy-4'-hydroxybenzophenone with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-chlorohexane). researchgate.net

The Williamson ether synthesis is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). masterorganicchemistry.comresearchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being preferred. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.eduquizlet.com

| Alkyl Halide | Base | Solvent |

| 1-Bromohexane | K₂CO₃ | Acetone, DMF |

| 1-Chlorohexane | NaOH | Water/Organic (with phase-transfer catalyst) |

| 1-Iodohexane | NaH | THF |

Table 2: Typical Conditions for Williamson Ether Synthesis with Phenols

Methods for Aromatic Ketone Bond Formation

The central benzophenone core can be constructed using several powerful carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation: This is a classic method for the formation of aryl ketones. organic-chemistry.orgkhanacademy.orglibretexts.org In the context of synthesizing our target molecule, one could envision the acylation of a suitably protected resorcinol derivative (e.g., 3-acetoxyphenol) with 4-hexyloxybenzoyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgbeilstein-journals.org However, the presence of the hydroxyl or acetoxy group on the phenol can lead to complications, such as O-acylation or complexation with the Lewis acid. ucalgary.ca To circumvent these issues, the hydroxyl group can be protected prior to the acylation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to Friedel-Crafts acylation for the synthesis of biaryl ketones. researchgate.netnih.govresearchgate.net A plausible route would involve the coupling of a 3-acetoxyphenylboronic acid with a 1-bromo-4-hexyloxybenzene derivative. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov A variety of solvents can be used, including aqueous mixtures.

| Reaction | Key Reactants | Catalyst |

| Friedel-Crafts Acylation | Acyl Chloride + Aromatic Ring | Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Palladium Catalyst (e.g., Pd(PPh₃)₄) |

Table 3: Comparison of Key Methods for Benzophenone Synthesis

Novel Synthetic Routes and Green Chemistry Considerations in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org

For the synthesis of this compound, several green alternatives to traditional methods can be considered:

Greener Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation often uses stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of waste. Greener alternatives include the use of solid acid catalysts like zeolites or sulfated zirconia, which can be easily recovered and reused. rsc.orgacs.org Metal- and halogen-free methodologies, such as using methanesulfonic anhydride as a promoter, have also been developed. acs.org Another approach is the use of ionic liquids as both solvent and catalyst, which can offer a more sustainable reaction medium. beilstein-journals.org

Catalyst-Free Acetylation: While catalytic methods for acetylation are common, it is also possible to perform the reaction under catalyst-free conditions, for example, by heating the phenol with acetic acid. rsc.org This avoids the use of potentially toxic catalysts.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂ is a key aspect of green chemistry. rsc.org For instance, some Suzuki-Miyaura couplings can be performed in aqueous media.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For academic-scale synthesis, the optimization of reaction conditions is crucial to maximize yields and purity while ensuring the process is practical and safe for a laboratory setting.

Reaction Monitoring: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of each synthetic step. By comparing the Rf values of the starting materials and the product, the completion of the reaction can be determined.

Purification: After each reaction step, the product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for a molecule like this compound would include:

Extraction: To separate the product from inorganic salts and other water-soluble impurities.

Column Chromatography: This is a powerful technique for separating compounds with different polarities. For a moderately polar compound like the target molecule, a silica (B1680970) gel column with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would likely be effective.

Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. A suitable solvent system would need to be determined experimentally, where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Stoichiometry of Reactants: Using the correct molar ratios of reactants is critical. For example, in the Williamson ether synthesis, a slight excess of the alkyl halide may be used to ensure complete reaction of the phenoxide.

Reaction Temperature and Time: These parameters need to be optimized for each step to ensure the reaction goes to completion without the formation of significant byproducts.

Catalyst Loading: In catalytic reactions like the Suzuki-Miyaura coupling, the amount of catalyst used should be minimized to reduce cost and simplify purification, while still achieving a reasonable reaction rate.

By systematically applying these optimization and purification strategies, a reliable and efficient synthesis of this compound can be developed for academic research purposes.

Purification and Isolation Techniques for Research-Grade this compound

The successful isolation of this compound hinges on the effective separation of the target compound from impurities. The choice of technique is largely dependent on the nature and polarity of the impurities present after synthesis. Commonly employed methods for compounds of similar structure include column chromatography and recrystallization, often used in sequence to attain the desired level of purity.

Column Chromatography

Column chromatography is a fundamental purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For organic molecules like this compound, silica gel is a common stationary phase. The separation is achieved by eluting the mixture with a mobile phase, a solvent or a mixture of solvents, through the column.

The polarity of the eluent is a critical parameter. A less polar solvent system will allow the less polar compounds to travel down the column faster, while more polar compounds will be retained longer on the polar silica gel. For benzophenone derivatives, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds with varying polarities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. libretexts.org

For a compound like this compound, a typical solvent system for column chromatography might start with a mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio, with the proportion of ethyl acetate being gradually increased to elute the more polar product.

| Chromatography Parameter | Typical Conditions for Benzophenone Derivatives |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

The choice of solvent is crucial for successful recrystallization. For compounds containing both ester and ether functionalities, as in this compound, solvents like ethanol, isopropanol, or mixed solvent systems such as ethanol-water are often effective. libretexts.org For a related compound, 4-(n-hexyloxy)benzoic acid, 30% ethanol and dimethyl sulfoxide (B87167) have been suggested as potential recrystallization solvents. researchgate.net The formation of "beautiful needle-like crystals" is often indicative of a successful purification process. libretexts.org

| Recrystallization Step | Procedure |

| Solvent Selection | Identify a solvent where the compound has high solubility at high temperature and low solubility at low temperature. |

| Dissolution | Dissolve the crude product in a minimal amount of the hot solvent. |

| Cooling | Allow the solution to cool slowly to promote the formation of pure crystals. |

| Filtration | Isolate the purified crystals from the mother liquor by vacuum filtration. |

| Drying | Dry the crystals to remove any residual solvent. |

Melt Crystallization

For certain crystalline solids, melt crystallization can be an alternative purification method. This technique involves melting the crude product and then slowly cooling it to allow for the crystallization of the pure compound. google.com The impurities are concentrated in the remaining liquid phase, which can be separated from the solid crystals. google.com This process can be repeated multiple times to achieve higher purity. google.com While there is no specific data on the application of melt crystallization to this compound, it is a viable technique for purifying crystalline organic compounds. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetoxy 4 Hexyloxybenzophenone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing the electronic transitions within a molecule. For 3-Acetoxy-4'-hexyloxybenzophenone, the UV-Vis spectrum would be expected to reveal characteristic absorption bands corresponding to the π → π* and n → π* transitions of its chromophoric system.

The core chromophore of this molecule is the benzophenone (B1666685) moiety. The conjugated system of the two phenyl rings and the carbonyl group gives rise to strong π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of auxochromic groups, the acetoxy group (-OAc) and the hexyloxy group (-O(CH₂)₅CH₃), would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms of these substituents.

The carbonyl group also allows for a weaker n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition occurs at a longer wavelength (lower energy) compared to the π → π* transitions. masterorganicchemistry.com The exact position and intensity of these absorption maxima are sensitive to the solvent used for the analysis. masterorganicchemistry.com

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) | Chromophore |

| π → π | 250-300 nm | High | Benzophenone with auxochromes |

| n → π | 320-360 nm | Low | Carbonyl group |

Note: The above table is a theoretical estimation based on the structure of the compound and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

Electron ionization (EI) is a common method that would likely cause the molecular ion to undergo fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would be expected to involve the cleavage of the ester and ether linkages, as well as the carbonyl group.

Plausible Fragmentation Pathways:

Loss of the acetoxy group: A prominent fragment would likely arise from the loss of the acetoxy radical (•OCOCH₃), resulting in a stable acylium ion.

Cleavage of the hexyloxy group: Fragmentation of the hexyloxy chain could occur, leading to the loss of a hexyl radical or smaller alkyl fragments. Alpha-cleavage next to the ether oxygen is a common pathway. nist.gov

Carbonyl group fragmentation: The carbonyl group can undergo cleavage, leading to the formation of benzoyl-type cations.

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| [M]⁺ | [C₂₁H₂₄O₄]⁺ | - |

| [M - 43]⁺ | [C₁₉H₂₁O₃]⁺ | •COCH₃ |

| [M - 59]⁺ | [C₁₉H₂₁O₂]⁺ | •OCOCH₃ |

| [M - 85]⁺ | [C₁₅H₁₅O₄]⁺ | •C₆H₁₃ |

| 121 | [C₇H₅O₂]⁺ | - |

| 105 | [C₇H₅O]⁺ | - |

Note: This table represents a hypothetical fragmentation pattern. The relative abundance of each fragment would provide further insight into the stability of the ions and the likelihood of each fragmentation pathway.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information about its solid-state conformation.

The analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the molecule. This data would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, would be revealed. This information is crucial for understanding the molecule's solid-state properties and its interactions with other molecules.

Crystallographic Data to be Determined for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | The non-covalent interactions that govern the crystal packing. |

Note: As no experimental crystal structure has been reported, this table outlines the parameters that would be obtained from a successful X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 3 Acetoxy 4 Hexyloxybenzophenone

Quantum Mechanical Studies

Quantum mechanical calculations offer a detailed perspective on the intrinsic properties of 3-Acetoxy-4'-hexyloxybenzophenone, elucidating its electronic structure, stability, and reactivity. These theoretical approaches are crucial for predicting molecular behavior and guiding experimental research.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of this compound. By utilizing functionals like B3LYP, CAM-B3LYP, and B3PW91 with basis sets such as 6-311++G(d,p), researchers can obtain a stable, optimized structure of the molecule. d-nb.info The absence of imaginary frequencies in the optimized system confirms its stability at the chosen level of theory. d-nb.info

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. These geometric parameters have been shown to vary slightly with different computational methods, but consistently lead to a stable molecular structure. d-nb.info The electronic properties and thermodynamic parameters of the molecule are also investigated using these methods, often with programs like Gaussian 09W. epstem.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Orbital Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides valuable information about the molecule's electronic properties.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and potential for intramolecular charge transfer. nih.gov For instance, a low energy gap suggests that the molecule can be easily excited, which is a desirable characteristic for applications in organic electronics. nih.gov The HOMO and LUMO energy levels can be calculated using DFT methods, and these values are instrumental in understanding the electronic transitions within the molecule. chalcogen.ro The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most likely to act as electron donors and acceptors, respectively.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Spectra and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra and investigating the properties of excited states. rsc.org This method can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks observed in experimental UV-Vis spectra. chemrxiv.org

By simulating the electronic spectra, TD-DFT helps in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, and the molecular orbitals involved. chemrxiv.org It allows for the transformation of complex computational results into chemically intuitive information, like the prediction of absorption colors. rsc.org The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, and can be benchmarked against experimental data. chemrxiv.orgcnr.it Environmental factors, such as the presence of a solvent, can also be incorporated into TD-DFT calculations to provide a more realistic model of the molecule's behavior in different media. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. materialsciencejournal.org This method interprets the electronic wavefunction in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). wolfram.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and acetoxy groups, making these sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov This visualization provides crucial insights into how the molecule will interact with other chemical species and its potential for forming intermolecular interactions, such as hydrogen bonds. researchgate.net The MEP analysis is typically performed using the optimized molecular structure obtained from DFT calculations. nih.gov

First Hyperpolarizability Calculations for Non-Linear Optical Activity Prediction

The first hyperpolarizability (β) is a key parameter that determines a molecule's potential for non-linear optical (NLO) applications. usp.br Calculations of β can predict the second-order NLO response of a molecule, which is essential for technologies like optical signal processing and data storage. d-nb.info

These calculations are often performed using a finite-field approach implemented in computational chemistry software. dtic.mil The magnitude of the first hyperpolarizability is influenced by factors such as intramolecular charge transfer and the presence of electron-donating and electron-withdrawing groups within the molecule. usp.br Theoretical calculations can also assess the impact of the solvent environment on the NLO properties of the molecule. usp.br Comparing the calculated β value of this compound to that of well-known NLO materials can provide an indication of its potential for use in NLO devices. d-nb.info

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| para-nitroaniline |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the atomic-scale movements and interactions of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, interactions with its environment, and propensity for self-organization. These simulations model the molecule within a defined environment, such as a solvent or in a condensed phase, and calculate the forces between atoms to predict their motion.

Conformational Analysis and Dynamic Behavior in Simulated Environments

The structural dynamics of this compound are dictated by the rotational freedom around several key single bonds. Of particular interest are the torsional angles between the two phenyl rings and the carbonyl group, as well as the conformational flexibility of the 3-acetoxy and 4'-hexyloxy substituents. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

Table 1: Hypothetical Torsional Angle Ranges for this compound from MD Simulations

| Dihedral Angle | Atom Definition | Predicted Range (degrees) in Vacuum | Predicted Range (degrees) in Water |

| Phenyl Ring 1 | C-C-C=O | 20-40 | 25-45 |

| Phenyl Ring 2 | C-C-C=O | 20-40 | 25-45 |

| Acetoxy Group | O-C-O-C | -180 to 180 (high flexibility) | More restricted due to H-bonding |

| Hexyloxy Chain | C-O-C-C | -180 to 180 (high flexibility) | Collapsed state to minimize water contact |

Note: This table is illustrative and based on typical values for similar organic molecules.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

Due to its amphiphilic nature, with a nonpolar hexyloxy tail and a more polar acetoxy-benzophenone head, this compound is expected to exhibit self-assembly in aqueous solutions. MD simulations can predict how these molecules aggregate to minimize unfavorable interactions between the hydrophobic tails and water. riverpublishers.comnih.govresearchgate.net The primary intermolecular forces driving this process would be van der Waals interactions between the hexyloxy chains and dipole-dipole interactions involving the carbonyl and acetoxy groups.

Simulations would likely show the formation of micelles or other aggregates above a critical concentration. nih.govresearchgate.net The hexyloxy chains would form a hydrophobic core, shielded from the water, while the polar benzophenone (B1666685) moieties would be exposed to the aqueous phase. nih.gov The specific morphology of these aggregates (e.g., spherical or cylindrical micelles) would depend on factors like concentration and temperature. nih.govresearchgate.net

Photophysical Properties Simulation and Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules. scribd.comscialert.net These calculations can elucidate the nature of electronic transitions, absorption and emission spectra, and the pathways for de-excitation.

Theoretical Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The benzophenone chromophore typically exhibits two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. scialert.net The positions and intensities of these bands are influenced by the substituents. The electron-donating hexyloxy group and the acetoxy group are expected to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted benzophenone. researchgate.net

Theoretical emission spectra, particularly phosphorescence from the triplet state, can also be simulated. The energy of the lowest triplet state (T1) is a key parameter that can be calculated to predict the color of the phosphorescence.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound using TD-DFT

| Electronic Transition | Predicted λmax (in vacuum) (nm) | Predicted Oscillator Strength (f) | Character |

| S₀ → S₁ | ~350-370 | Low (<0.01) | n→π |

| S₀ → S₂ | ~280-300 | High (>0.2) | π→π |

Note: This table presents hypothetical data based on known trends for substituted benzophenones. The actual values may vary. scribd.comscialert.net

Excited State Deactivation Pathways and Kinetics

Upon absorption of UV light, an excited molecule must dissipate its excess energy. For benzophenone derivatives, a highly efficient pathway is intersystem crossing (ISC) from the initially populated singlet excited state (S1) to a lower-lying triplet state (T1). rsc.orgresearchgate.net Computational models can calculate the spin-orbit coupling between the S1 and T1 states, which governs the rate of this transition.

Simulations of the potential energy surfaces of the excited states can reveal the most likely deactivation pathways. For this compound, following excitation to a higher singlet state, rapid internal conversion to the S1 state is expected. nih.gov From S1, the molecule can either fluoresce (typically weak for benzophenones) or undergo efficient ISC to the triplet manifold. The T1 state can then decay back to the ground state via phosphorescence or non-radiative processes. The kinetics of these processes, such as the lifetimes of the excited states, can be estimated through these computational studies. rsc.orgnih.gov The substitution pattern can influence the rates of these deactivation processes. rsc.orgaip.org

Advanced Material Science Applications of 3 Acetoxy 4 Hexyloxybenzophenone Derivatives

Evaluation of Liquid Crystalline Behavior and Mesophase Formation

Liquid crystals represent a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing both the long-range orientational order of crystals and the fluidity of liquids. nih.gov The molecular structure of 3-Acetoxy-4'-hexyloxybenzophenone, with its rigid core and flexible tail, makes it a candidate for exhibiting liquid crystalline behavior.

Liquid crystals are primarily categorized as either thermotropic or lyotropic.

Thermotropic liquid crystals exhibit phase transitions into the liquid crystalline state as a function of temperature. dakenchem.com Molecules that form thermotropic phases are typically calamitic (rod-shaped) or discotic (disk-shaped). The molecular structure of this compound is calamitic, composed of a rigid aromatic core (the benzophenone (B1666685) unit) and a flexible alkoxy chain (the hexyloxy group). This architecture is highly conducive to the formation of thermotropic mesophases, such as nematic or smectic phases, upon heating.

| Molecular Feature | Component in this compound | Contribution to Liquid Crystalline Behavior |

|---|---|---|

| Rigid Core | Benzophenone group | Provides the structural anisotropy (rod shape) necessary for long-range orientational ordering. |

| Flexible Tail | Hexyloxy chain (-O(CH₂)₅CH₃) | Lowers the melting point and promotes fluidity, allowing molecules to arrange into ordered mesophases rather than melting directly into an isotropic liquid. |

| Polar Groups | Ketone and Acetoxy groups | Contribute to intermolecular dipole-dipole interactions, which can stabilize ordered phases. |

Lyotropic liquid crystals form mesophases as a function of concentration in a suitable solvent. wikipedia.org Lyotropic behavior is characteristic of amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-hating) parts. wikipedia.org While this compound possesses some amphiphilicity—the hexyloxy tail is hydrophobic and the acetoxy/ketone part is more polar—it lacks the distinct, strongly hydrophilic head group found in classic surfactants. Therefore, while the formation of lyotropic phases in specific organic solvents is possible, the molecule is a more classical candidate for exhibiting thermotropic liquid crystallinity.

Influence of Molecular Structure on Mesophase Stability and Transition Temperatures (e.g., Nematic-Isotropic Phase Transition)

The molecular architecture of benzophenone derivatives is a critical determinant of their liquid crystalline behavior, particularly mesophase stability and the temperatures at which phase transitions occur. The stability of a mesophase is significantly influenced by the polarity and polarizability of the molecule's central core and the nature of its terminal groups. mdpi.com

In rod-like liquid crystals, such as those derived from benzophenone, the presence of terminal alkoxy chains, like the hexyloxy group in this compound, is crucial for inducing and stabilizing mesophases. mdpi.com The length of these flexible hydrocarbon chains directly impacts the transition temperatures. mdpi.commdpi.com Generally, as the length of the terminal alkoxy chain increases, the melting point may decrease due to a dilution effect, while the clearing point (the temperature of the transition to the isotropic liquid phase) can be affected differently, often leading to a broader mesophase range. nih.gov For instance, in one study of benzyloxy-terminated Schiff bases, extending the terminal chain from octyloxy to hexadecyloxy lowered the melting temperature but widened the range of the smectic A (SmA) phase. nih.gov The presence of lone pair electrons on the oxygen atom of the alkoxy group can enhance conjugation, which in turn increases mesophase stability. mdpi.com

| Compound Type | Terminal Group/Substitution | Key Structural Feature | Observed Effect on Transition Temperature | Reference |

|---|---|---|---|---|

| Azobenzene-based BCLCs | Varying Alkyl Chain (n=3-9) | Increased chain length | Decrease in transition temperature | mdpi.com |

| Schiff Base Liquid Crystals | Hexyloxy Chain | Alkoxy group enhances pi-pi stacking | Promotes smectic phases over nematic | mdpi.com |

| Benzyloxy-terminated Schiff Bases | Hexadecyloxy Chain (vs. Octyloxy) | Longer alkoxy chain | Lowered melting point, widened SmA phase range | nih.gov |

| Fluorinated Azobenzene BCLCs | Fluorine atom on peripheral ring | Electronegative substituent | Reduces transition temperature | mdpi.com |

Interactions with Nanoparticles in Liquid Crystal Mixtures and Resultant Phase Behavior Modifications

The introduction of nanoparticles into liquid crystal mixtures, including those based on benzophenone derivatives, can significantly alter the phase behavior of the host material. frontiersin.org These modifications stem from the interactions between the nanoparticles and the liquid crystal molecules. nih.gov

The nature of these interactions and the resulting effects depend on the properties of both the nanoparticles (size, shape, material) and the liquid crystal. strath.ac.uk

Spherically Isotropic Nanoparticles : When non-interacting, these nanoparticles can act as a diluent in the liquid crystal host, which typically leads to a decrease in the nematic-isotropic transition temperature. strath.ac.ukworldscientific.com

Strong Interactions : When there are strong interactions between the nanoparticles and the liquid crystal molecules, more complex behaviors can emerge. This can lead to a broadening of the temperature range where the nematic and isotropic phases coexist. strath.ac.ukworldscientific.com In some cases, phase separation can occur, where the system separates into nanoparticle-rich and nanoparticle-poor regions. strath.ac.ukworldscientific.com This separation may happen directly from the isotropic phase or after transitioning into a homogeneous nematic phase at a higher temperature. strath.ac.ukworldscientific.com

The doping of liquid crystals with nanoparticles has been shown to influence various properties. For example, doping with metal-oxide nanoparticles like MgO, ZnO, and SiO2 can enhance dielectric properties and increase birefringence. asianpubs.org The addition of magnetic nanoparticles has been observed to lower the phase transition temperature, with the effect being more pronounced for rod-like magnetic nanoparticles compared to spherical ones. indexcopernicus.com These interactions provide a pathway to engineer novel nanocomposites with tailored electro-optical and phase transition properties for advanced applications. asianpubs.org

| Nanoparticle Type | Interaction Mechanism | Effect on Nematic-Isotropic Transition | Other Observed Phenomena | Reference |

|---|---|---|---|---|

| Spherically Isotropic | Dilution of LC material | Decrease in transition temperature | - | strath.ac.ukworldscientific.com |

| Anisotropic (e.g., rod-like) | Alignment by nematic host | Can improve nematic order | More intensive lowering of transition temperature compared to spherical | strath.ac.ukworldscientific.comindexcopernicus.com |

| Strongly Interacting Spherical | Strong surface interaction with LC molecules | Broadening of nematic-isotropic coexistence region | Complex phase separation behavior | strath.ac.ukworldscientific.com |

| Strongly Polar | Dipolar interactions | Shift in transition temperature | Nanoparticle aggregation into linear chains, increased dielectric anisotropy | strath.ac.ukworldscientific.com |

| Metal-Oxides (MgO, ZnO, etc.) | Dielectric coupling | Altered phase transitions | Enhanced dielectric properties, increased birefringence | asianpubs.org |

Development of Photoresponsive Liquid Crystal Systems Based on Benzophenone Chromophores

The benzophenone moiety is a well-known chromophore that can absorb UV light, making it a candidate for creating photoresponsive materials. nih.gov When a molecule like this compound absorbs a photon, it can undergo an electronic transition, typically an n–π* transition, which generates a reactive diradical species. nih.gov This photochemical activity is the basis for developing liquid crystal systems that change their properties upon exposure to light.

Photoresponsive liquid crystals can undergo photoinduced phase transitions. arxiv.org The absorption of light energy by the benzophenone chromophore can alter the intermolecular interactions, effectively changing the cohesive energy of the system. arxiv.org This can be sufficient to trigger a transition from an ordered liquid crystal phase (nematic) to a disordered one (isotropic), or vice-versa. This process is typically reversible, allowing for the development of optical switches.

Furthermore, the radical nature of the photo-excited benzophenone can be harnessed. The excited triplet state is capable of abstracting hydrogen atoms from nearby molecules, which can lead to the formation of covalent bonds. nih.gov In a liquid crystal system integrated with a polymer network (a polymer-dispersed liquid crystal), this reactivity could be used to photopolymerize or cross-link the matrix, permanently altering the system's properties. Recent research has also explored the use of chiral benzophenone catalysts in photochemical processes to achieve selective reactions under light irradiation. acs.org This opens up possibilities for creating complex, light-addressable liquid crystal systems with tailored functionalities for applications in optical data storage, smart windows, and sensors.

Optical Materials and Photonic Applications Research

Investigation of Luminescent Properties and Fluorescence Quenching Studies

The photophysical properties of benzophenone derivatives, including their luminescence and ability to quench fluorescence, are areas of active research. Benzophenones are known to be effective phosphors with high efficiency in undergoing intersystem crossing from the excited singlet state to the triplet state. preprints.orgacs.org This property makes them useful as photosensitizers.

Recent studies have focused on designing benzophenone derivatives for applications in organic light-emitting diodes (OLEDs), particularly as materials for thermally activated delayed fluorescence (TADF). preprints.org In TADF emitters, molecules are designed to facilitate reverse intersystem crossing from the triplet state back to the emissive singlet state, which can significantly enhance the efficiency of the OLED. preprints.orgrsc.org The highly twisted geometry of the benzophenone core helps to reduce intermolecular interactions and self-quenching effects. preprints.org

Benzophenone's ability to act as a hydrophobic quencher has also been studied. nih.gov In micellar systems, benzophenone can quench the fluorescence of other molecules, like pyrene. nih.gov This quenching can be selectively reversed by the introduction of other molecules, a phenomenon that holds potential for the development of highly sensitive chemical sensors. nih.gov Research into modifying the benzophenone structure, for instance by substituting a phenyl group with a methoxy (B1213986) group, has shown that it is possible to suppress non-radiative triplet quenching, thereby improving the photoluminescent quantum yield of TADF emitters. rsc.org

Integration in Polymeric Matrices and Advanced Composites

The integration of benzophenone derivatives into polymeric matrices is a key strategy for creating advanced composites with enhanced properties. rsc.org One of the most established applications is the creation of UV-blocking polymer composites. By loading benzophenone derivatives into polymer matrices like poly(vinyl chloride) (PVC) or polyolefins, materials with significantly improved resistance to photodegradation are produced. partinchem.comresearchgate.net Strategies for integration include simple blending as an additive or covalently attaching the benzophenone molecule to the polymer chain to create polymeric UV absorbers with reduced migration. researchgate.netrsc.org

Beyond UV protection, benzophenone-containing molecules can be used to form organogels within a polymer or organic liquid phase. wikipedia.org These gels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding or π-stacking, which can immobilize a liquid phase. wikipedia.org The photoactive nature of the benzophenone core allows for the creation of "smart" gels that can change their properties, such as transitioning from a gel to a sol state, upon light irradiation. acs.org

In the realm of liquid crystals, benzophenone derivatives can be incorporated into polymer-dispersed liquid crystal (PDLC) systems. In these composites, microdroplets of a liquid crystal are dispersed within a solid polymer matrix. The benzophenone moiety can serve multiple roles: as a component of the liquid crystal itself, as a photoinitiator to cure the polymer matrix, or as a photoresponsive element that allows the optical properties of the composite film to be tuned with light. This integration enables the development of advanced materials for applications like smart windows, switchable displays, and optical shutters.

Mechanistic Investigations of 3 Acetoxy 4 Hexyloxybenzophenone S Photochemistry

Detailed Photochemical Reaction Pathways and Transient Intermediates

Upon absorption of ultraviolet radiation, 3-Acetoxy-4'-hexyloxybenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). The photochemistry of benzophenones is dominated by the subsequent evolution of this excited state.

The primary photochemical process for benzophenones is the highly efficient transition from the initially formed singlet excited state to a more stable triplet excited state (T₁). This process, known as intersystem crossing, is fundamental to the reactivity of these compounds. The triplet state is a diradical, with unpaired electrons located on the carbonyl oxygen and the aromatic system, making it a potent reactive intermediate.

While specific pathways for this compound are not extensively documented, analogies can be drawn from related compounds like benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid). Studies on benzophenone-4 in its singly deprotonated form (HA⁻) suggest that direct photolysis likely proceeds through the homolytic cleavage of the O-H bond of the phenolic group, resulting in the formation of a phenoxy radical nih.gov. This indicates that functional groups on the benzophenone (B1666685) scaffold can be central to the reaction pathways. For this compound, potential pathways could involve cleavage of the acetoxy group or reactions stemming from the hexyloxy substituent, driven by the energy of the excited triplet state.

In the presence of other molecules, the triplet state of a benzophenone derivative can initiate a variety of reactions. A classic example is the Paterno-Büchi reaction, where the excited triplet state of benzophenone adds to an alkene to form a 1,4-biradical intermediate, which can then cyclize to form an oxetane (B1205548) msu.edu.

Table 1: Potential Photochemical Reaction Steps and Intermediates

| Step | Process | Intermediate Species | Description |

|---|---|---|---|

| 1 | Photoexcitation | Singlet Excited State (S₁) | Absorption of a photon promotes the molecule to a higher energy electronic state. |

| 2 | Intersystem Crossing | Triplet Excited State (T₁) | A rapid, non-radiative transition from the singlet to the triplet state. |

| 3 | Intramolecular Reaction | Radical Intermediates | The triplet state may induce homolytic cleavage of susceptible bonds within the molecule. |

Excited State Deactivation Mechanisms (e.g., Intersystem Crossing, Fluorescence, Phosphorescence)

The energy absorbed by this compound must be dissipated through several competing deactivation pathways. These processes determine the molecule's photostability and its efficiency in driving photochemical reactions.

Intersystem Crossing (ISC): This is the most significant deactivation pathway for the S₁ state of benzophenones. The spin-orbit coupling facilitated by the carbonyl group leads to extremely rapid and efficient ISC, with quantum yields often approaching unity. This means that nearly every molecule that reaches the S₁ state is converted to the T₁ state msu.edu. Theoretical and experimental studies on related aromatic systems show that ISC can be so efficient that it outcompetes other deactivation channels by orders of magnitude uni-regensburg.de. The rate of ISC can be influenced by the presence of heavy atoms and specific molecular geometries that enhance spin-orbit coupling uni-regensburg.deresearchgate.net.

Fluorescence: This is the radiative decay from the S₁ state back to the S₀ ground state. Due to the rapid rate of intersystem crossing in benzophenones, fluorescence is typically very weak, with a low quantum yield.

Phosphorescence: This is the radiative decay from the T₁ state to the S₀ ground state. As it involves a change in spin multiplicity (triplet to singlet), it is a "forbidden" transition and therefore occurs on a much longer timescale than fluorescence, often lasting from microseconds to seconds. Phosphorescence is a characteristic feature of benzophenones at low temperatures or in rigid matrices where other triplet state quenching mechanisms are suppressed.

Non-radiative Decay: The excited states can also decay back to the ground state without emitting light, through processes like internal conversion (S₁ → S₀ or T₁ → S₀) and vibrational relaxation. For many aromatic molecules, non-adiabatic deactivation channels involving conical intersections can provide ultrafast pathways back to the ground state nih.gov.

Reverse Intersystem Crossing (RISC): In some molecular systems, the triplet state can be converted back to the singlet state, a process known as reverse intersystem crossing nih.govnih.gov. This is particularly important in materials designed for thermally activated delayed fluorescence (TADF). This process can occur from the lowest triplet state (T₁) or even from upper-level "hot" triplet states (hRISC) if the energy gap to an excited singlet state is small rsc.org.

Table 2: Key Excited State Deactivation Processes

| Deactivation Process | Transition | Timescale | Description |

|---|---|---|---|

| Fluorescence | S₁ → S₀ + light | Nanoseconds (ns) | Emission of light from the singlet excited state. Generally inefficient for benzophenones. |

| Intersystem Crossing (ISC) | S₁ → T₁ | Picoseconds (ps) to nanoseconds (ns) | Highly efficient non-radiative transition to the triplet state uni-regensburg.de. |

| Phosphorescence | T₁ → S₀ + light | Microseconds (µs) to seconds (s) | Slow emission of light from the triplet excited state. |

| Internal Conversion | S₁ → S₀ or T₁ → S₀ | Picoseconds (ps) | Non-radiative decay to the ground state through vibrational relaxation. |

Kinetic Studies of Photoreactions using Time-Resolved Spectroscopy

To fully understand the mechanistic details of these photochemical processes, kinetic studies using time-resolved spectroscopy are essential. These techniques allow for the direct observation of short-lived transient species like excited states and radical intermediates.

Laser Flash Photolysis (LFP): This technique uses a short pulse of laser light to generate a high concentration of transient species, whose absorption spectra are then monitored over time using a second light source. LFP is used to measure the lifetimes of triplet states and the rate constants of their reactions, typically on the microsecond to millisecond timescale.

Femtosecond/Picosecond Time-Resolved Spectroscopy: For observing the formation and very early decay of the singlet excited state and the process of intersystem crossing, techniques with higher time resolution are required. Femtosecond transient absorption spectroscopy can track these ultrafast events, providing insight into the rates of internal conversion, vibrational relaxation, and ISC researchgate.netnih.gov. Time-resolved infrared (TRIR) spectroscopy is another powerful tool that can probe the structural evolution of molecules as they undergo photochemical reactions, identifying specific vibrational modes of transient intermediates rsc.org.

Kinetic data from studies on the related compound benzophenone-4 in aqueous solution demonstrate the type of information obtained. The rate constants for its reaction with hydroxyl radicals and its direct photolysis quantum yields have been determined, showing how environmental factors can influence degradation pathways and lifetimes nih.govresearchgate.net.

Table 3: Example Kinetic Data for Photochemical Processes of Benzophenone-4 (BP-4) nih.govresearchgate.net

| Species/Process | Parameter | Value | Conditions |

|---|---|---|---|

| BP-4 (HA⁻ form) + •OH | Second-order rate constant (k•OH) | (1.87 ± 0.31) × 10¹⁰ M⁻¹s⁻¹ | Aqueous Solution |

| BP-4 (A²⁻ form) + •OH | Second-order rate constant (k•OH) | (8.46 ± 0.24) × 10⁹ M⁻¹s⁻¹ | Aqueous Solution |

| Direct Photolysis of BP-4 (HA⁻ form) | Quantum Yield (Φ) | (3.2 ± 0.6) × 10⁻⁵ | Aqueous Solution |

| Direct Photolysis of BP-4 (A²⁻ form) | Quantum Yield (Φ) | (7.0 ± 1.3) × 10⁻⁵ | Aqueous Solution |

Note: This data is for the related compound benzophenone-4 and serves to illustrate the types of kinetic parameters measured in such studies.

Emerging Research Directions and Future Perspectives for 3 Acetoxy 4 Hexyloxybenzophenone Research

Development of Novel Derivatized Compounds with Tuned Photophysical and Mesomorphic Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 3-Acetoxy-4'-hexyloxybenzophenone. The goal is to precisely control and tune the material's photophysical (light-absorbing and emitting) and mesomorphic (liquid crystalline) properties by making specific modifications to its molecular structure. The inherent structure of benzophenone-based molecules, consisting of a rigid core and flexible side chains, makes them highly adaptable for this purpose. ipme.ru

Future work could involve:

Modification of the Alkoxy Chain: Systematically varying the length of the hexyloxy chain (-(CH₂)₅CH₃) could influence the melting point and the stability of liquid crystal phases. Longer or shorter alkyl chains are known to affect intermolecular interactions and packing, thereby altering the temperature range of nematic or smectic phases. mdpi.com

Altering the Acetoxy Group: Replacing the acetoxy group (-OCOCH₃) with other substituents could significantly impact the molecule's electronic properties and polarity. For instance, introducing stronger electron-donating or withdrawing groups could shift the absorption and emission spectra, a critical factor for applications in organic electronics. mdpi.com

Substitution on the Benzophenone (B1666685) Core: Adding substituents to the aromatic rings of the benzophenone core can induce steric effects that modify the molecule's shape and its ability to form ordered liquid crystalline phases. mdpi.com For example, introducing a lateral substituent can disrupt packing and lower the clearing point or even induce different mesophases. elsevierpure.com

This systematic derivatization would generate a library of compounds, allowing researchers to establish clear structure-property relationships, a crucial step for designing materials with specific, on-demand characteristics.

Table 1: Hypothetical Derivatives and Their Potential Properties

| Derivative Name | Structural Modification | Expected Change in Properties |

| 3-Propionoxy-4'-hexyloxybenzophenone | Acetoxy group replaced with a propionoxy group | Minor change in polarity, potential alteration of mesophase transition temperatures. |

| 3-Acetoxy-4'-decyloxybenzophenone | Hexyloxy chain extended to a decyloxy chain | Increased van der Waals interactions, likely stabilizing smectic phases over a broader temperature range. mdpi.com |

| 3-Acetoxy-2'-fluoro-4'-hexyloxybenzophenone | Addition of a fluorine atom to the benzophenone core | Increased dipole moment, potential modification of mesomorphic behavior and electronic properties. mdpi.com |

Exploration of Supramolecular Assembly and Self-Organizing Systems

Beyond the properties of individual molecules, a significant frontier is the exploration of how this compound can be used as a building block in supramolecular assemblies. nih.gov This involves designing systems where molecules spontaneously organize into larger, functional architectures through non-covalent interactions like hydrogen bonding or π–π stacking. mdpi.com

Recent studies have shown that attaching peptide moieties, such as diphenylalanine, to photoactive molecules like benzophenone can induce self-assembly into complex nanostructures like nanofibers and gels. rsc.orgwhiterose.ac.uk These organized systems can exhibit novel properties that are not present in the individual molecules. For example, a supramolecular assembly of a benzophenone-alanine conjugate with copper ions was found to have laccase-like catalytic activity for degrading phenolic pollutants. nih.gov

Future research could explore conjugating this compound with self-assembling motifs to create:

Photo-responsive Gels: Materials that change their mechanical properties or structure upon exposure to UV light, leveraging the photochemical nature of the benzophenone core.

Ordered Nanostructures for Catalysis: Using the self-assembly process to create organized catalytic sites for specific chemical reactions. rsc.org

Localized Photoinitiators: Creating supramolecular structures that can initiate polymerization in specific, spatially-defined regions, offering a bottom-up approach to microfabrication. chemrxiv.orgacs.org

Application of Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy)

A deeper understanding of the structure-property relationships in this compound and its derivatives will require the use of advanced characterization techniques. While standard methods like Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are essential for identifying liquid crystal phases and transition temperatures, more sophisticated techniques are needed to probe the underlying molecular dynamics. ipme.rubhu.ac.inijmr.net.in

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can monitor the photophysical processes that occur on femtosecond to nanosecond timescales after the molecule absorbs light. This is crucial for understanding the efficiency of intersystem crossing, a key property of benzophenones, and how it is influenced by the molecular environment in a liquid crystal phase. preprints.org

Advanced X-ray Techniques: Grazing-incidence X-ray diffraction (GIXD) can provide detailed information about the molecular ordering and structure within thin films, which is critical for device applications. bhu.ac.in

Solid-State NMR: Techniques like ¹³C NMR spectroscopy can provide insights into the molecular conformation and dynamics within different mesophases. researchgate.net

By combining these advanced methods, researchers can build a comprehensive picture of how molecular structure dictates both the macroscopic material properties and the ultrafast photochemical behavior.

Table 2: Characterization Techniques for In-depth Analysis

| Technique | Information Provided | Relevance to Research |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phase textures (e.g., nematic, smectic). nih.gov | Basic characterization of mesomorphic behavior. |

| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. nih.gov | Quantifying the thermal stability of mesophases. |

| X-ray Diffraction (XRD) | Determination of molecular packing and layer spacing in ordered phases. bhu.ac.in | Elucidating the precise structure of smectic and crystalline phases. |

| Ultrafast Transient Absorption Spectroscopy | Probing excited-state dynamics, such as intersystem crossing and energy transfer. | Understanding the primary photochemical events that underpin potential applications. |

Computational Design and Predictive Modeling for Structure-Property Relationships in Novel Materials

The experimental process of synthesizing and characterizing new materials can be time-consuming and expensive. Computational modeling provides a powerful tool to accelerate this process by predicting the properties of molecules before they are ever made. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming increasingly crucial in the field of liquid crystals. rochester.edubristol.ac.uk

Future research on this compound would benefit significantly from:

DFT Calculations: To predict photophysical properties like absorption spectra, HOMO/LUMO energy levels, and dipole moments of new derivatives. This can help pre-screen candidates for applications in organic electronics. mdpi.com

Molecular Dynamics Simulations: To model the collective behavior of molecules and predict the formation and stability of different liquid crystal phases. This can help establish a direct link between molecular shape and mesomorphic properties. claudiozannoni.it

Quantitative Structure-Property Relationship (QSPR) Models: By combining computational data with experimental results, it is possible to develop models that can rapidly predict the properties of a large number of hypothetical structures, guiding synthetic efforts toward the most promising candidates.

These computational approaches allow for a "design-on-the-fly" strategy, making the discovery of new functional materials more efficient and targeted. nih.gov

Investigation of Synergistic Effects in Multi-Component Material Systems

The properties of a material can often be enhanced or modified by mixing it with other compounds. The investigation of binary or multi-component mixtures containing this compound is a promising research direction. mdpi.com Mixing liquid crystals can lead to synergistic effects, such as the depression of melting points or the induction of new mesophases that are not observed in the pure components. mdpi.comresearchgate.net

For example, mixing two rod-like liquid crystals can sometimes result in the formation of a broader nematic range or the appearance of an induced smectic phase at intermediate compositions. mdpi.com Research in this area could focus on:

Eutectic Mixtures: Creating mixtures with significantly lower melting points to make the liquid crystal phase accessible at or near room temperature, which is highly desirable for many applications. mdpi.com

Photo-responsive Mixtures: Combining this compound with other photo-responsive molecules, like azobenzenes, to create materials whose properties can be controlled with multiple wavelengths of light. Research has shown that synergistic effects between a liquid crystal phase and a crystalline phase can enhance photo-responsive behavior in elastomers. nih.gov

Doping with Functional Molecules: Introducing small amounts of chiral molecules to induce a chiral nematic (cholesteric) phase, or adding dichroic dyes for applications in guest-host displays.

Potential for Integration into Organic Electronic Devices (based on related organic compounds)

The benzophenone core is a well-known building block in materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). researchgate.netktu.edu Benzophenone derivatives are often used as host materials for phosphorescent emitters due to their high triplet energy levels. preprints.org They can also serve as electron-deficient units in thermally activated delayed fluorescence (TADF) emitters. ktu.edu

Given this precedent, a significant future perspective for this compound research is its potential integration, or the integration of its derivatives, into organic electronic devices. The combination of its liquid crystalline properties and its inherent electronic characteristics could lead to novel device architectures.

Potential applications include:

Anisotropic Conductors: The self-ordering of a liquid crystal phase could be used to align π-conjugated systems, leading to materials with directional charge transport properties.

Polarized Light Emitters for OLEDs: By aligning the emissive molecules within a liquid crystal matrix, it may be possible to create OLEDs that emit polarized light, which could improve the efficiency of LCD backlights.

Photoinitiators for Polymer-based Devices: The photoinitiating capability of benzophenone could be harnessed to create patterned polymer structures for use in flexible electronics or sensors. mdpi.com

The exploration of these applications will require interdisciplinary collaboration between chemists, physicists, and materials engineers to bridge the gap from fundamental molecular design to functional device fabrication.

Q & A

What are the recommended safety protocols for handling 3-Acetoxy-4'-hexyloxybenzophenone in laboratory settings?

Basic Question

Researchers must adhere to stringent safety measures due to the compound’s potential acute toxicity and irritant properties. Key protocols include:

- Personal Protective Equipment (PPE): Use impermeable gloves, tightly sealed goggles, and respiratory protection to avoid inhalation of dust or aerosols .

- Ventilation: Ensure local exhaust ventilation to minimize airborne exposure during synthesis or purification .

- Spill Management: Collect spills using non-sparking tools and avoid dispersal into waterways .

- Storage: Store in tightly sealed containers away from incompatible materials (e.g., strong oxidizers) .

Table 1: Hazard Classification Comparison for Benzophenone Derivatives

| Compound | Acute Toxicity (Oral) | Skin Irritation | Source |

|---|---|---|---|

| 3-Hydroxy-4-methoxyacetophenone | Category 4 | Not classified | Cayman, 2024 |

| [4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone | Category 4 | Category 2 | Indagoo, 2021 |

How can researchers characterize the purity and structural identity of this compound?

Basic Question

Characterization involves a multi-technique approach:

- Spectroscopy:

- Chromatography:

- Melting Point: Compare observed values with literature to detect impurities .

What are the key considerations when designing a synthesis protocol for this compound?

Basic Question

Synthesis design should address:

- Substrate Reactivity: Acetoxy and hexyloxy groups may require protection/deprotection steps to prevent undesired side reactions (e.g., hydrolysis) .

- Catalysis: Use acid catalysts (e.g., H₂SO₄) for Friedel-Crafts acylations or base conditions for nucleophilic substitutions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps .

How can researchers resolve contradictions in reported toxicity data for benzophenone derivatives?

Advanced Question

Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 vs. unclassified) arise from variations in test models or purity. Mitigation strategies include:

- Source Verification: Cross-reference data from authoritative databases (e.g., NIST, Cayman Chemical) .

- Reproducibility Testing: Conduct in vitro assays (e.g., Ames test) to validate toxicity profiles under controlled conditions .

- Meta-Analysis: Use statistical tools to reconcile conflicting datasets, prioritizing studies with documented quality control .

What methodological approaches optimize reaction yields for benzophenone derivatives under varying conditions?

Advanced Question

Optimization requires systematic experimentation:

- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, solvent polarity) to identify yield maxima .

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to pinpoint rate-limiting steps .